molecular formula C11H15FO2 B8453618 2-(3-Hydroxy-3-methyl)butyl-4-fluorophenol

2-(3-Hydroxy-3-methyl)butyl-4-fluorophenol

Cat. No. B8453618
M. Wt: 198.23 g/mol
InChI Key: JPHFLGNPXDDEGI-UHFFFAOYSA-N
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Patent
US06800651B2

Procedure details

A solution of 6-fluoro-2,2-dimethyl-chroman-4-one (EP 193493; 1 equiv.) in ethanol (0.24 M) was treated with copper chromite (0.6 equiv.). The reaction was heated to 200° C. for 6 hours at 3000 psi of hydrogen gas. The reaction was filtered and concentrated to a solid. The crude material was recrystallized form hot hexanes to give the title compound. MS found 198 [M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[O:8][C:7]([CH3:13])([CH3:12])[CH2:6][C:5]2=O.[H][H].C([OH:19])C>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:12][C:7]([OH:19])([CH2:6][CH2:5][C:4]1[CH:3]=[C:2]([F:1])[CH:11]=[CH:10][C:9]=1[OH:8])[CH3:13] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(CC(OC2=CC1)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cr](=O)([O-])[O-].[Cu+2]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a solid
CUSTOM
Type
CUSTOM
Details
The crude material was recrystallized form hot hexanes

Outcomes

Product
Name
Type
product
Smiles
CC(C)(CCC1=C(C=CC(=C1)F)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.